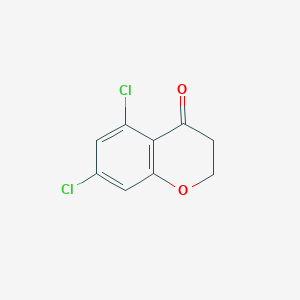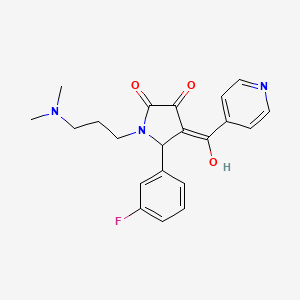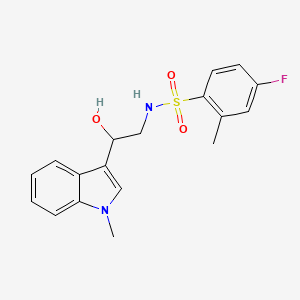![molecular formula C18H18N2O3 B2644578 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea CAS No. 2034489-30-8](/img/structure/B2644578.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación
Catalytic Properties and Applications
- A study by Okino et al. (2005) developed bifunctional catalysts featuring a thiourea moiety, demonstrating their efficacy in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. This highlights potential applications of similar compounds in catalysis and organic synthesis (Okino et al., 2005).
Synthesis and Chemical Properties
- The work of Hamachi et al. (1998) involved synthesizing azobenzene derivatives with stable nitronyl nitroxide radicals, providing insights into the synthesis and properties of complex organic molecules that could be relevant to the understanding of 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea (Hamachi et al., 1998).
Applications in Hydrocarbon Synthesis
- Research by Haw et al. (2000) on hydrocarbons synthesis from methanol using zeolite catalysts can provide insights into the potential utility of 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea in similar catalytic processes (Haw et al., 2000).
Environmental Applications
- The study by Mesarch et al. (2000) on catechol 2,3-dioxygenase enzymes in biodegradation pathways offers potential insights into environmental applications of 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea, especially in bioremediation processes (Mesarch et al., 2000).
Biomedical Applications
- The 2018 study by Peña-Bahamonde et al. on graphene-based biosensor technology showcases the potential of complex organic compounds like 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea in the development of biosensors and their applications in life sciences (Peña-Bahamonde et al., 2018).
Advanced Material Development
- Research by Doi et al. (2003) on emitting amorphous molecular materials demonstrates the potential application of complex organic compounds in the field of materials science, particularly in the development of novel electroluminescent materials (Doi et al., 2003).
Corrosion Inhibition
- A study by Srivastava et al. (2017) on novel amino acid-based corrosion inhibitors highlights the potential application of compounds like 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea in protecting metals against corrosion, especially in harsh industrial environments (Srivastava et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(19-10-8-14-4-2-1-3-5-14)20-12-16-6-7-17(23-16)15-9-11-22-13-15/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHHLLZHZAHVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B2644495.png)


![4-cyano-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2644500.png)
![6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2644502.png)


![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2644512.png)
![3-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2644513.png)



